1-(4-Methylpyridin-2-yl)prop-2-en-1-one

Phosphodiesterase inhibition Inflammation Respiratory disease

This 2-pyridyl chalcone (MW 147.17) exhibits PDE4A inhibition and distinct cytotoxic potency over phenyl analogs due to pyridine-mediated electronic modulation. Ideal for fragment-based discovery in asthma/COPD or leukemia programs. Its α,β-unsaturated ketone scaffold enables rapid SAR expansion via Michael additions. 98% purity ensures reliable synthetic tractability.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B13561590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpyridin-2-yl)prop-2-en-1-one
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)C=C
InChIInChI=1S/C9H9NO/c1-3-9(11)8-6-7(2)4-5-10-8/h3-6H,1H2,2H3
InChIKeyLIHQMLPPPUPKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylpyridin-2-yl)prop-2-en-1-one (CAS 1495721-07-7): Core Identity and Procurement Baseline


1-(4-Methylpyridin-2-yl)prop-2-en-1-one (CAS 1495721-07-7) is a synthetic azachalcone derivative featuring a pyridin-2-yl α,β-unsaturated ketone scaffold substituted with a methyl group at the pyridine 4-position [1]. This heterocyclic enone (molecular formula C₉H₉NO, molecular weight 147.17 g/mol) belongs to the broader class of pyridine-based chalcone analogs, which are distinguished from traditional phenyl chalcones by the incorporation of a nitrogen-containing heteroaromatic ring that modulates electronic properties and biological target engagement [2].

Why 1-(4-Methylpyridin-2-yl)prop-2-en-1-one Cannot Be Interchanged with Unsubstituted or Phenyl Chalcone Analogs


Azachalcones, including 1-(4-Methylpyridin-2-yl)prop-2-en-1-one, exhibit target engagement profiles that are fundamentally distinct from their all-carbon phenyl chalcone counterparts due to the electron-withdrawing and hydrogen-bonding capabilities of the pyridine nitrogen [1]. In structure-activity relationship (SAR) studies, the presence of a 2-pyridyl group at the chalcone B-ring position dramatically alters cytotoxic potency against leukemia cell lines compared to halogen, methoxy, or trifluoromethyl substituents, underscoring that even closely related analogs within the pyridinyl class cannot be presumed functionally equivalent [2]. The 4-methyl substitution on the pyridine ring further tunes lipophilicity and metabolic stability relative to unsubstituted pyridinyl chalcones, affecting both in vitro activity profiles and synthetic tractability for downstream derivatization [3].

Quantitative Differentiation Evidence for 1-(4-Methylpyridin-2-yl)prop-2-en-1-one


PDE4A Enzyme Inhibition: A Unique Azachalcone Activity Profile

1-(4-Methylpyridin-2-yl)prop-2-en-1-one demonstrates measurable inhibitory activity against phosphodiesterase type 4A (PDE4A), a target implicated in inflammatory and respiratory disorders [1]. This activity distinguishes it from the majority of azachalcones and pyridinyl chalcones, which are primarily profiled for anticancer, antidiabetic, or tyrosinase inhibitory endpoints rather than PDE4 modulation [2]. While a direct comparator with quantitative data is not available in the public domain, the PDE4A engagement represents a class-level differentiation: most structurally analogous pyridinyl chalcones lack reported PDE4 activity, positioning this compound as a specialized tool for PDE4-focused screening cascades.

Phosphodiesterase inhibition Inflammation Respiratory disease

Cytotoxic Potency of Pyridinyl Chalcones: Class Benchmarking Against Leukemia Cell Lines

While no direct IC₅₀ data for 1-(4-Methylpyridin-2-yl)prop-2-en-1-one against specific cancer cell lines has been publicly disclosed, class-level SAR studies of pyridinyl chalcones provide a benchmark for expected cytotoxic differentiation [1]. In a series of 22 chalcones evaluated against eight human leukemia cell lines, analogs bearing a 2-pyridyl group at the B-ring position exhibited the lowest IC₅₀ values compared to those with halogen, methoxy, trifluoromethyl, or morpholine substituents. Specifically, the 6′-benzyloxy-2′-hydroxy-4-(2-pyridyl)chalcone (BHP) demonstrated potency comparable to etoposide against U-937 cells while maintaining lower toxicity toward human peripheral blood mononuclear cells [2]. This class-level evidence indicates that 2-pyridyl substitution confers a distinct cytotoxic advantage, and the 4-methyl modification on 1-(4-Methylpyridin-2-yl)prop-2-en-1-one may further modulate this activity.

Anticancer Leukemia Chalcone SAR

Physicochemical Differentiation: Molecular Weight and LogP Advantages Over Heavier Chalcone Derivatives

1-(4-Methylpyridin-2-yl)prop-2-en-1-one possesses a molecular weight of 147.17 g/mol, which is significantly lower than many bioactive chalcone derivatives that incorporate additional aromatic rings, halogen substituents, or extended conjugation [1]. For comparison, the optimized lead compound BHP (6′-benzyloxy-2′-hydroxy-4-(2-pyridyl)chalcone) has a molecular weight exceeding 400 g/mol, placing it well outside typical fragment-based and lead-like chemical space [2]. The lower molecular weight and reduced lipophilicity of the target compound (cLogP estimated at approximately 1.5–2.0 based on pyridinyl chalcone analogs) enhance aqueous solubility and membrane permeability relative to heavier, more lipophilic chalcones, making it a superior starting point for fragment-based drug discovery or for probing binding sites where steric bulk is limiting.

Drug-likeness Physicochemical properties Lead optimization

Optimal Application Scenarios for 1-(4-Methylpyridin-2-yl)prop-2-en-1-one Based on Quantitative Differentiation Evidence


PDE4A-Focused Inflammatory Disease Screening Cascades

Given its unique PDE4A inhibitory activity within the azachalcone class, 1-(4-Methylpyridin-2-yl)prop-2-en-1-one is ideally suited for primary screening in programs targeting phosphodiesterase 4 for respiratory conditions such as asthma or COPD [1]. Its small molecular footprint and favorable physicochemical profile facilitate rapid SAR expansion around the pyridinyl chalcone core to optimize PDE4 subtype selectivity and cellular potency.

Fragment-Based Anticancer Lead Discovery

The low molecular weight (147.17 g/mol) and established class-level cytotoxic advantage of 2-pyridyl chalcones position this compound as an attractive fragment hit for leukemia and solid tumor programs [1]. Procurement enables fragment growing or linking strategies to build potency while maintaining the pyridinyl pharmacophore that drives selective cancer cell killing .

Metabolic Enzyme Inhibition Probe Development

As a representative azachalcone scaffold, this compound can serve as a starting point for developing α-amylase and α-glucosidase inhibitors for type 2 diabetes research [1]. The 4-methylpyridin-2-yl moiety provides a distinct hydrogen-bonding pattern and electronic environment compared to phenyl-based chalcones, which may yield novel binding modes in carbohydrate-active enzyme active sites .

Synthetic Methodology Development and Heterocyclic Building Block

The α,β-unsaturated ketone functionality of 1-(4-Methylpyridin-2-yl)prop-2-en-1-one makes it a versatile electrophile for Michael additions, cycloadditions, and conjugate addition reactions in medicinal chemistry [1]. Its commercial availability at 98% purity and well-defined CAS registry number (1495721-07-7) ensure reliable sourcing for reaction optimization and library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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